7-(4-Ethoxyphenyl)-7-oxoheptanoic acid
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Description
7-(4-Ethoxyphenyl)-7-oxoheptanoic acid, also known as 7-EPO, is a carboxylic acid with a molecular formula of C9H14O4. It is a colorless, odorless, and water-soluble compound. 7-EPO is commonly used as a reagent in organic synthesis and as a starting material for the synthesis of various pharmaceuticals and other compounds. Its versatile properties make it an important chemical in a wide range of industries.
Scientific Research Applications
Medicinal Chemistry: Synthesis of Schiff Bases
Schiff bases, characterized by their azomethine (-N=CH-) group, are synthesized through the condensation of primary amines with aldehyde or ketone carbonyl derivatives. The compound 7-(4-Ethoxyphenyl)-7-oxoheptanoic acid can serve as a precursor in the synthesis of aromatic Schiff bases, which are more stable and easily synthesized than their aliphatic counterparts. These Schiff bases have numerous applications in medicinal chemistry due to their biological activities, including antibacterial, antifungal, antituberculosis, antimalarial, antioxidant, antidiabetic, anti-inflammatory, and anticancer properties .
Pharmacology: Development of Metal Complexes
The incorporation of transition metals into Schiff base ligands derived from 7-(4-Ethoxyphenyl)-7-oxoheptanoic acid can significantly enhance their pharmacological activities. Metal complexes with Cu (II), Pt (II), Ni (II), Pd (II), Ru (II, III), V (III), Cd (II), Zn (II), Co (II, III), and Mn (II, III) have been investigated for their potential in treating various diseases due to their improved biological activities .
Organic Synthesis: Protecting Group Applications
The ethoxyphenyl group in 7-(4-Ethoxyphenyl)-7-oxoheptanoic acid can act as a protecting group for sensitive functional groups in organic synthesis. Its oxidative removal, for instance, by ceric ammonium nitrate (CAN), can yield valuable synthetic intermediates such as N-unsubstituted β-lactams, which are crucial in pharmaceutical synthesis .
properties
IUPAC Name |
7-(4-ethoxyphenyl)-7-oxoheptanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-2-19-13-10-8-12(9-11-13)14(16)6-4-3-5-7-15(17)18/h8-11H,2-7H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMIVRGEMAKQDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645439 |
Source
|
Record name | 7-(4-Ethoxyphenyl)-7-oxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Ethoxyphenyl)-7-oxoheptanoic acid | |
CAS RN |
898791-69-0 |
Source
|
Record name | 7-(4-Ethoxyphenyl)-7-oxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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